molecular formula C16H14N6O2 B14954728 N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B14954728
M. Wt: 322.32 g/mol
InChI Key: ANVXCLBMZMMYBT-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both an amide and a tetrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by the introduction of the amide group. One common method is the click chemistry approach to tetrazoles, which involves the reaction of azides with nitriles under mild conditions. The acetylamino group can be introduced through standard amide formation reactions using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential as a drug candidate, particularly for targeting G protein-coupled receptors (GPR35) .

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as G protein-coupled receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to specific receptors and modulate their activity. This interaction can lead to various biological effects, depending on the receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: Another tetrazole-containing compound with similar applications in medicinal chemistry .

    2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile: A compound with a tetrazole ring used in antitumor research .

Properties

Molecular Formula

C16H14N6O2

Molecular Weight

322.32 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14N6O2/c1-11(23)18-12-5-4-6-13(9-12)19-16(24)14-7-2-3-8-15(14)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24)

InChI Key

ANVXCLBMZMMYBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

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